o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate
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Overview
Description
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is an organophosphorus compound widely used as an insecticide and acaricide. It is known for its contact, stomach, and respiratory action, making it effective in controlling a variety of pests in agricultural and household settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-isopropyl-6-methylpyrimidin-4-ol. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more toxic metabolites such as diazoxon.
Hydrolysis: The compound can be hydrolyzed to form 2-isopropyl-6-methyl-4-pyrimidinol and diethyl phosphorothioic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Hydrolysis: Hydrolysis can occur under acidic or basic conditions, often facilitated by enzymes or chemical catalysts
Major Products Formed
Oxidation: Diazoxon
Hydrolysis: 2-isopropyl-6-methyl-4-pyrimidinol and diethyl phosphorothioic acid
Scientific Research Applications
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Investigated for its effects on non-target organisms and its role in environmental contamination.
Medicine: Studied for its potential toxicological effects on human health, including its impact on liver and kidney function
Industry: Widely used in agriculture to control pests on crops, fruits, and vegetables.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual paralysis of the pest .
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with similar mechanisms of action.
Malathion: Known for its use in public health for controlling mosquitoes and other pests.
Parathion: A highly toxic organophosphorus compound used in agriculture.
Uniqueness
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activity. Its effectiveness in controlling a wide range of pests and its relatively fast degradation rate make it a preferred choice in many agricultural applications .
Properties
CAS No. |
34223-87-5 |
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Molecular Formula |
C10H17N2O3PS |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethoxy-hydroxy-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H17N2O3PS/c1-5-14-16(13,17)15-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3,(H,13,17) |
InChI Key |
RWGHFWDEKMEFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(O)OC1=NC(=NC(=C1)C)C(C)C |
Origin of Product |
United States |
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